Cas no 1805508-08-0 (Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate)

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of a reactive bromomethyl group enables efficient functionalization, while the cyano and difluoromethyl substituents enhance its potential as a building block for bioactive molecules. The ester moiety further improves solubility and reactivity in various synthetic transformations. This compound is particularly valuable in the development of fluorinated heterocycles, offering precise control over molecular architecture. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a reliable choice for advanced organic synthesis.
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate structure
1805508-08-0 structure
Product name:Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
CAS No:1805508-08-0
MF:C12H11BrF2N2O2
MW:333.128749132156
CID:4806772

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C12H11BrF2N2O2/c1-2-19-10(18)3-7-6-17-9(5-16)11(12(14)15)8(7)4-13/h6,12H,2-4H2,1H3
    • InChI Key: OIYAKMZGFCZSIN-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(F)F)=C(C#N)N=CC=1CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 359
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039429-1g
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
1805508-08-0 95%
1g
$3,097.65 2022-04-01
Alichem
A029039429-250mg
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
1805508-08-0 95%
250mg
$940.80 2022-04-01
Alichem
A029039429-500mg
Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate
1805508-08-0 95%
500mg
$1,836.65 2022-04-01

Additional information on Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1805508-08-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1805508-08-0, is a highly significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative features a pyridine core appended with functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromomethyl and difluoromethyl substituents endows the compound with unique reactivity, enabling diverse chemical transformations that are pivotal in drug discovery and development.

The bromomethyl moiety, located at the 4-position of the pyridine ring, serves as a versatile handle for further functionalization. This group can undergo nucleophilic substitution reactions, allowing for the introduction of amines, alcohols, or other nucleophiles, thereby expanding the structural diversity of derivatives. Such modifications are often employed to enhance binding affinity or metabolic stability in drug candidates. In contrast, the difluoromethyl group at the 3-position is known for its ability to modulate pharmacokinetic properties, particularly through its impact on metabolic clearance rates. Compounds incorporating this moiety have been shown to exhibit improved bioavailability and prolonged half-life in vivo.

The cyano group at the 2-position of the pyridine ring contributes to the compound's overall electronic properties and can participate in hydrogen bonding interactions with biological targets. This feature is particularly useful in designing molecules that interact with proteins or nucleic acids via specific hydrogen bonding networks. Additionally, the acetoxy ethyl side chain at the 5-position provides a polar anchor that can enhance solubility and improve pharmacokinetic profiles. Together, these functional groups create a molecular scaffold that is highly adaptable for medicinal chemistry applications.

In recent years, Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate has garnered attention in academic and industrial research due to its utility in synthesizing novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group allows for facile introduction of hinge-binding residues, while the difluoromethyl group enhances selectivity by reducing off-target interactions. Furthermore, the cyano and acetoxy ethyl groups contribute to optimal pharmacokinetic properties through their influence on molecular shape and charge distribution.

The compound's versatility extends beyond kinase inhibitors; it has also been explored in the synthesis of antiviral and anti-inflammatory agents. Researchers have leveraged its reactive sites to develop molecules that disrupt viral replication cycles or modulate inflammatory pathways. Notably, recent publications highlight its application in generating substituted pyridines with enhanced binding affinity to bacterial enzymes, offering potential treatments for resistant infections. The ability to fine-tune substituents while maintaining core structural integrity makes Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate an indispensable tool in modern drug discovery.

The synthetic methodologies involving this intermediate have seen significant advancements, particularly in flow chemistry and transition-metal-catalyzed reactions. These innovations have not only improved yield but also reduced environmental impact by minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions have enabled efficient introduction of aryl or heteroaryl groups at various positions on the pyridine ring. Such techniques are crucial for producing complex derivatives with tailored biological activities.

The pharmacological potential of Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate has been further explored through computational modeling and high-throughput screening (HTS). These approaches have facilitated rapid identification of lead compounds with optimized pharmacokinetic profiles. Virtual screening techniques have been particularly effective in predicting binding interactions with target proteins, allowing researchers to prioritize synthetic routes based on predicted efficacy.

In conclusion, Ethyl 4-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-acetate represents a cornerstone intermediate in pharmaceutical synthesis. Its unique combination of functional groups enables diverse chemical transformations that are essential for developing next-generation therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow even further.

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